2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide
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Overview
Description
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethoxy group, a morpholinopyridinyl group, and an isonicotinamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the methoxyethoxy intermediate: This step involves the reaction of methoxyethanol with an appropriate halogenated compound under basic conditions to form the methoxyethoxy intermediate.
Synthesis of the morpholinopyridinyl intermediate: This step involves the reaction of 2-chloropyridine with morpholine under reflux conditions to form the morpholinopyridinyl intermediate.
Coupling of intermediates: The final step involves the coupling of the methoxyethoxy intermediate with the morpholinopyridinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases or proteases, thereby affecting signal transduction and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethoxy)-N-((2-pyridinyl)methyl)isonicotinamide: Lacks the morpholine group, which may affect its reactivity and biological activity.
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)benzamide: Contains a benzamide moiety instead of isonicotinamide, which may alter its chemical properties and applications.
Uniqueness
2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide is unique due to the presence of both the morpholinopyridinyl and isonicotinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-10-11-27-18-13-16(3-5-21-18)19(24)22-14-15-2-4-20-17(12-15)23-6-8-26-9-7-23/h2-5,12-13H,6-11,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNOCOILBMTDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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